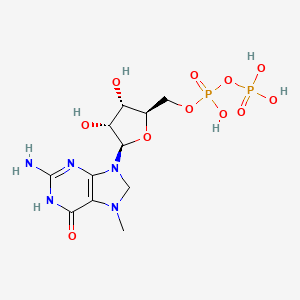

7n-甲基-8-次黄嘌呤-5'-二磷酸

描述

7n-Methyl-8-hydroguanosine-5’-diphosphate is a purine ribonucleoside 5’-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase . It belongs to the class of organic compounds known as purine ribonucleoside diphosphates .

Molecular Structure Analysis

The molecular formula of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C11H19N5O11P2 . Its exact mass is 459.06 and the molecular weight is 459.240 . The compound contains a total of 50 bonds, including 31 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The elemental composition of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C, 28.77; H, 4.17; N, 15.25; O, 38.32; P, 13.49 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .科学研究应用

Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites

The small molecule 7n-Methyl-8-hydroguanosine-5’-diphosphate (DB01960) is used in computational prediction and analysis of associations between small molecules and binding-associated S-nitrosylation sites. This molecule is similar to the molecules DB02338 and DB03461, which target the SNO-protein P15121 . This application is crucial in identifying drug–SNO associations and further facilitating the discovery and development of SNO-associated drugs .

Structure of Bluetongue Virus VP4

7n-Methyl-8-hydroguanosine-5’-diphosphate is used in the study of the structure of bluetongue virus VP4. This virus is a member of the Orbiviruses, which are double-stranded RNA retroviruses . The core of the bluetongue virus (BTV) is a multienzyme, and the study of its structure is crucial in understanding the virus’s function .

作用机制

Target of Action

The primary targets of 7n-Methyl-8-hydroguanosine-5’-diphosphate are the m7GpppX diphosphatase , Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase , and Eukaryotic translation initiation factor 4E . These targets play crucial roles in mRNA processing and translation initiation in cells.

Mode of Action

7n-Methyl-8-hydroguanosine-5’-diphosphate interacts with its targets to influence mRNA processing. It is involved in the cleavage of a residual cap structure following the degradation of mRNAs by the 3’->5’ exosome-mediated mRNA decay pathway .

Biochemical Pathways

It is known to be involved in the mrna decay pathway, where it plays a role in the removal of the 5’ cap structure of mrna molecules .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The action of 7n-Methyl-8-hydroguanosine-5’-diphosphate results in the cleavage of the cap structure of mRNA molecules. This is a crucial step in the mRNA decay pathway, which regulates the levels of mRNA in the cell and thus influences protein synthesis .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODJOAVWUWVHJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909228 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7n-Methyl-8-hydroguanosine-5'-diphosphate | |

CAS RN |

104809-16-7 | |

| Record name | 7-Methylguanosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)